molecular formula C21H15N3O4 B6076981 2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide

2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide

Cat. No. B6076981
M. Wt: 373.4 g/mol
InChI Key: PBYHZYYUGQZBOS-FOWTUZBSSA-N
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Description

2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide, also known as CFA, is a synthetic compound that has gained widespread attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule that has shown promising results in various studies, and its unique structure makes it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is one of the reasons it is being investigated as a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on cells and tissues. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potent anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it an attractive candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires the use of several reagents and solvents, which can be time-consuming and expensive.

Future Directions

There are several future directions for the investigation of 2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide. One of the most promising directions is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Furthermore, the synthesis of this compound can be optimized to make it more cost-effective and efficient. Overall, the investigation of this compound has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 2-methylphenylamine with ethyl cyanoacetate to form an intermediate product. This intermediate is then reacted with 4-nitrobenzaldehyde to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

The unique structure of 2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide makes it an attractive candidate for various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory properties and has the potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(E)-2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-4-2-3-5-19(14)23-21(25)16(13-22)12-18-10-11-20(28-18)15-6-8-17(9-7-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYHZYYUGQZBOS-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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